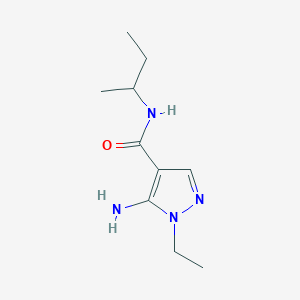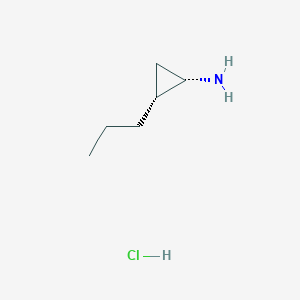![molecular formula C13H14FN3O2 B11734596 2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-({[1-(2-fluoroetil)-1H-pirazol-4-il]amino}metil)benzoico es un compuesto orgánico que presenta una parte de ácido benzoico unida a un anillo de pirazol a través de un puente aminometil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-({[1-(2-fluoroetil)-1H-pirazol-4-il]amino}metil)benzoico generalmente implica los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr reaccionando hidracina con una β-dicetona adecuada en condiciones ácidas.
Introducción del grupo fluoroetil: El anillo de pirazol se alquila luego con bromuro de 2-fluoroetil en presencia de una base como el carbonato de potasio.
Aminometilación: El 1-(2-fluoroetil)-1H-pirazol resultante se hace reaccionar luego con formaldehído y una amina secundaria para introducir el grupo aminometil.
Acoplamiento con ácido benzoico: Finalmente, el pirazol aminometilado se acopla con ácido benzoico utilizando un reactivo de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP).
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de sistemas automatizados para la adición de reactivos y el aislamiento del producto mejoraría la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la parte del ácido benzoico, lo que lleva a la formación de derivados de carboxilato.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirazol o al grupo de ácido benzoico, produciendo potencialmente derivados de alcohol o amina.
Sustitución: El grupo fluoroetil se puede sustituir con otros grupos alquilo o arilo en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en medio ácido.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o hidruro de litio y aluminio.
Sustitución: Sustitución nucleofílica utilizando haluros de alquilo o haluros de arilo en presencia de una base.
Productos principales
Oxidación: Derivados de carboxilato.
Reducción: Derivados de alcohol o amina.
Sustitución: Derivados alquilados o arilados.
Aplicaciones Científicas De Investigación
El ácido 2-({[1-(2-fluoroetil)-1H-pirazol-4-il]amino}metil)benzoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-({[1-(2-fluoroetil)-1H-pirazol-4-il]amino}metil)benzoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo fluoroetil puede mejorar su afinidad de unión a estos objetivos, mientras que el anillo de pirazol puede participar en enlaces de hidrógeno e interacciones π-π. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-({[1-(2-cloroetil)-1H-pirazol-4-il]amino}metil)benzoico
- Ácido 2-({[1-(2-bromoetil)-1H-pirazol-4-il]amino}metil)benzoico
- Ácido 2-({[1-(2-yodoetil)-1H-pirazol-4-il]amino}metil)benzoico
Unicidad
La presencia del grupo fluoroetil en el ácido 2-({[1-(2-fluoroetil)-1H-pirazol-4-il]amino}metil)benzoico lo distingue de sus análogos. Los átomos de flúor pueden influir significativamente en la lipofilicidad, la estabilidad metabólica y la afinidad de unión a los objetivos biológicos del compuesto, lo que lo convierte en un compuesto único y valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C13H14FN3O2 |
|---|---|
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
2-[[[1-(2-fluoroethyl)pyrazol-4-yl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H14FN3O2/c14-5-6-17-9-11(8-16-17)15-7-10-3-1-2-4-12(10)13(18)19/h1-4,8-9,15H,5-7H2,(H,18,19) |
Clave InChI |
JXRYBSJSCKHROD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC2=CN(N=C2)CCF)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11734525.png)
![1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11734530.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734536.png)
![(2E)-2-[(carbamoylamino)imino]acetic acid](/img/structure/B11734541.png)

![1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11734546.png)
![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734553.png)
![(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid](/img/structure/B11734558.png)
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11734573.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734592.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)
